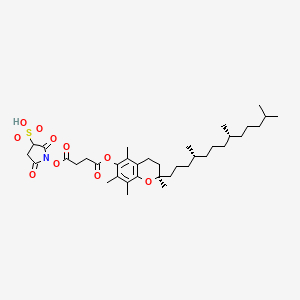
2-(Benzylamino)-6-methylpyrimidin-4-ol
Overview
Description
Benzylamino compounds are a class of organic compounds containing a phenylmethylamine moiety . They are used in various organic transformations due to their attributes, such as low cost, easy to handle, and eco-friendliness .
Synthesis Analysis
Benzylamines can be synthesized through various methods. For instance, they can be produced by the reaction of phenylmethanamine with other compounds in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of benzylamino compounds is characterized by the presence of a benzyl group attached to an amino group . The exact structure of “2-(Benzylamino)-6-methylpyrimidin-4-ol” would depend on the specific arrangement of these groups.Chemical Reactions Analysis
Benzylamines undergo various chemical reactions. For example, they can undergo oxidation to form benzaldehyde . The specific reactions of “2-(Benzylamino)-6-methylpyrimidin-4-ol” would depend on its exact molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of benzylamino compounds can vary widely depending on their specific structure. For example, they can have different melting points, densities, and solubilities .Scientific Research Applications
-
Anti-Alzheimer Agents
- Application: A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .
- Method: The compounds were synthesized and tested against eel acetylcholinesterase (eeAChE), equine serum butyrylcholinesterase (eqBuChE), human β-secretase (hBACE-1), and β-amyloid (Aβ-aggregation) .
- Results: The most promising compound, 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione), displayed inhibitory potency against eeAChE (IC50 = 3.33 μM), hBACE-1 (43.7% at 50 μM), and Aβ-aggregation (24.9% at 10 μM) .
-
Antibacterial and Antioxidant Agents
- Application: A novel series of benzopyran-3-carboxamide derivatives have been designed and synthesized .
- Method: Amidation of coumarin-3-carboxylic acid with glycine ethyl ester in the presence of EDC.HCl and HOBt as coupling agent followed by the hydrolysis results in the formation of key synthon .
- Results: The synthesized compounds have been screened for their in vitro antibacterial and antioxidant activity and the results are expressed as MIC and IC50 values respectively .
-
Tyrosinase Inhibitors
- Application: A series of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were designed and synthesized as tyrosinase inhibitors .
- Method: The compounds were synthesized and tested for their anti-melanogenic and antioxidant effects .
- Results: The study found that these compounds showed promising results as tyrosinase inhibitors .
-
Precursor in Organic Chemistry
- Application: Benzylamine, which has a similar structure to the compound you mentioned, is a common precursor in organic chemistry and is used in the industrial production of many pharmaceuticals .
- Method: Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia .
- Results: This colorless water-soluble liquid is used in the industrial production of many pharmaceuticals .
-
Disease-Modifying Multifunctional Anti-Alzheimer Agents
- Application: A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .
- Method: All target compounds have been synthesized and tested against eel acetylcholinesterase (eeAChE), equine serum butyrylcholinesterase (eqBuChE), human β-secretase (hBACE-1), and β-amyloid (Aβ-aggregation) .
- Results: The most promising compound, 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione), displayed inhibitory potency against eeAChE (IC50 = 3.33 μM), hBACE-1 (43.7% at 50 μM), and Aβ-aggregation (24.9% at 10 μM) .
-
Industrial Production of Pharmaceuticals
- Application: Benzylamine, which has a similar structure to the compound you mentioned, is used in the industrial production of many pharmaceuticals .
- Method: Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia .
- Results: This colorless water-soluble liquid is used in the industrial production of many pharmaceuticals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(benzylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-7-11(16)15-12(14-9)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSLPJLMECZUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223442 | |
| Record name | 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661624 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Benzylamino)-6-methylpyrimidin-4-ol | |
CAS RN |
88637-00-7 | |
| Record name | 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88637-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)

![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)


![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)




